molecular formula C28H23N3O6 B2510477 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 892431-54-8

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Número de catálogo: B2510477
Número CAS: 892431-54-8
Peso molecular: 497.507
Clave InChI: HWJBYAJZMZPRKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core substituted at position 3 with a benzo[d][1,3]dioxol-5-ylmethyl group and at position 1 with an acetamide moiety bearing a 2,5-dimethylphenyl substituent. The benzofuropyrimidinone scaffold is notable for its fused heterocyclic system, which is structurally analogous to bioactive phthalide and pyrimidine derivatives . The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and receptor binding . The acetamide side chain with a 2,5-dimethylphenyl substituent may influence solubility and target selectivity compared to simpler alkyl or aryl acetamides .

Propiedades

Número CAS

892431-54-8

Fórmula molecular

C28H23N3O6

Peso molecular

497.507

Nombre IUPAC

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C28H23N3O6/c1-16-7-8-17(2)20(11-16)29-24(32)14-30-25-19-5-3-4-6-21(19)37-26(25)27(33)31(28(30)34)13-18-9-10-22-23(12-18)36-15-35-22/h3-12H,13-15H2,1-2H3,(H,29,32)

Clave InChI

HWJBYAJZMZPRKA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action based on recent studies.

Chemical Structure

The compound's structure features a complex arrangement of functional groups that may contribute to its biological activity. The benzo[d][1,3]dioxole moiety is known for its biological significance, often enhancing the pharmacological profile of compounds.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer activity . For instance, a study evaluated various derivatives of benzo[d][1,3]dioxole and found that certain compounds exhibited potent antitumor effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .

In Vitro Studies

  • Cell Lines Tested : HepG2, HCT116, MCF7
  • IC50 Values :
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin IC50: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7)

These results indicate that the compound may be more effective than doxorubicin in certain contexts while exhibiting low cytotoxicity towards normal cell lines (IC50 > 150 µM) .

The anticancer mechanisms of this compound have been explored through various assays:

  • EGFR Inhibition : The compound appears to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells.
  • Cell Cycle Analysis : The compound affects cell cycle progression, leading to increased apoptosis.
  • Mitochondrial Pathway Proteins : It modulates proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific substituents such as the benzo[d][1,3]dioxole and dimethylphenyl groups has been shown to enhance biological activity. These modifications may influence binding affinity to biological targets and overall pharmacokinetic properties .

Comparative Analysis

A comparative analysis of similar compounds can provide insights into the unique properties of this molecule. The following table summarizes key findings from related studies:

CompoundActivityIC50 (µM)Mechanism
DoxorubicinStandard7.46 (HepG2)DNA intercalation
Compound AModerate10.5 (MCF7)EGFR inhibition
Compound BHigh1.54 (HCT116)Apoptosis induction

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related derivatives:

Compound Name / ID Core Structure Substituents/Modifications Key Functional Data Biological Activity (If Reported) Reference ID
Target Compound Benzofuro[3,2-d]pyrimidine-2,4-dione - 3-(Benzo[d][1,3]dioxol-5-ylmethyl)
- 1-[N-(2,5-dimethylphenyl)acetamide]
Not explicitly reported in evidence; inferred from analogs (e.g., NMR/HRMS likely required) Hypothesized: Potential kinase or enzyme inhibition
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide Phthalide (benzofuran-1(3H)-one) - Acetylated phenylacetamide side chain Yield: 65–70%; MP: 182–184°C; HRMS: [M+H]+ 324.1102 Antifungal/antiparasitic activity inferred
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., 3.1–3.21) 1,2,4-Triazole - Sulfanyl linkers
- Variable acetamide substituents
Anti-exudative activity at 10 mg/kg (vs. diclofenac sodium at 8 mg/kg) Anti-inflammatory, analgesic
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine-chromenone - Fluoro-substituted chromenone
- Fluorophenylacetamide
MP: 302–304°C; Mass: 571.1988 (M++1) Kinase inhibition (implied by structural class)
Spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones (e.g., 5a–5g) Benzothiazole-spirooxadiazole - Thiazolo-oxadiazole fused system
- Variable acetamide substituents
IR/NMR confirmed; compound 5d showed highest anti-inflammatory activity Anti-inflammatory, antibacterial

Functional and Bioactivity Comparisons

  • Bioactivity Clustering :

    • highlights that structurally similar compounds (e.g., shared acetamide or benzofuran motifs) cluster by bioactivity profiles . For example, benzothiazole-acetamide hybrids () exhibit anti-inflammatory activity, while pyrazolo-pyrimidines () target kinases. The target compound’s benzo[d][1,3]dioxole group may align it with antimicrobial or CNS-active agents due to its prevalence in such scaffolds .
  • Key Substituent Effects: The 2,5-dimethylphenyl group in the target compound’s acetamide side chain could enhance metabolic stability compared to unsubstituted phenyl analogs (e.g., ), as methyl groups often reduce oxidative degradation . The methylenedioxyphenyl substituent may improve binding to enzymes like monoamine oxidases or cytochrome P450 isoforms, as seen in related compounds .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.